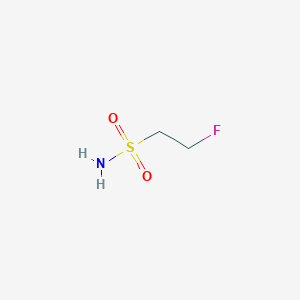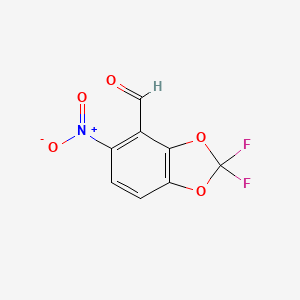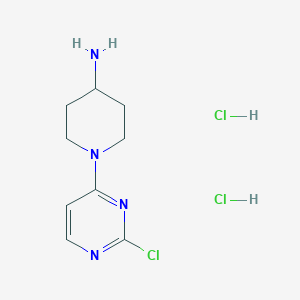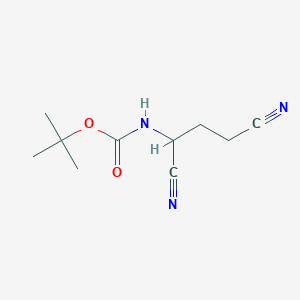
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride, also known as 2-Amino-3-methylsulfanylpropanoic acid hydrochloride or 2-Amino-3-methylthiopropanoic acid hydrochloride, is a naturally occurring organic compound with a wide range of applications in the fields of biochemistry, pharmacology, and pharmaceuticals. It is an important intermediate in the synthesis of numerous drugs, including antibiotics, antifungals, and anti-inflammatory agents. It also has potential applications in the synthesis of polymers, surfactants, and other materials.
科学研究应用
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride has a variety of scientific research applications. It has been used in the synthesis of novel antibiotics, antifungals, and anti-inflammatory agents. It has also been used in the synthesis of polymers, surfactants, and other materials. In addition, it has been used in the synthesis of peptides, which can be used in the study of protein structure and function. Furthermore, it has been used in the synthesis of nucleosides, which can be used in the study of DNA and RNA structure and function.
作用机制
The mechanism of action of (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride is not well understood. However, it is believed to interact with proteins and other molecules in the cell in order to modulate their activity. It is believed that this interaction occurs through hydrogen bonding, electrostatic interactions, and covalent bonding. In addition, it is believed to interact with enzymes, receptors, and transporters in order to modulate their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride are not well understood. However, it is believed to modulate the activity of proteins and other molecules in the cell. It is also believed to interact with enzymes, receptors, and transporters in order to modulate their activity. In addition, it is believed to have antioxidant and anti-inflammatory effects.
实验室实验的优点和局限性
The main advantage of using (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride in lab experiments is that it is relatively easy to synthesize. It also has a wide range of applications in the fields of biochemistry, pharmacology, and pharmaceuticals. The main limitation of using this compound in lab experiments is that its mechanism of action is not well understood.
未来方向
There are a number of potential future directions for the use of (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride. These include further research into its mechanism of action, its potential therapeutic applications, and its potential use in the synthesis of novel drugs and materials. In addition, further research could be conducted into its potential use in the synthesis of peptides and nucleosides. Finally, further research could be conducted into its potential use in the synthesis of polymers, surfactants, and other materials.
合成方法
The synthesis of (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride can be achieved through several different methods. One method involves the reaction of 2-amino-3-methylthiopropanoic acid with hydrochloric acid. This reaction produces (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride, which can be isolated by crystallization. Another method involves the reaction of 2-amino-3-methylthiopropanoic acid with sodium hydroxide, followed by the addition of hydrochloric acid. This reaction also produces (2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride, which can be isolated by crystallization.
属性
IUPAC Name |
(2S)-1-amino-3-methylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NOS.ClH/c1-7-3-4(6)2-5;/h4,6H,2-3,5H2,1H3;1H/t4-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYBWSDKBHSXQL-WCCKRBBISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC(CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@H](CN)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-1-amino-3-(methylsulfanyl)propan-2-ol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[5-(pyridin-3-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6618452.png)
![N-[1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B6618464.png)
![2-(4-aminopiperidin-1-yl)-N-methyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide trihydrochloride](/img/structure/B6618468.png)

![tert-butyl N-{5-[(azepan-4-yl)amino]pyridin-2-yl}carbamate hydrochloride](/img/structure/B6618480.png)
![tert-butyl N-[(1R,5S,9r)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate, exo](/img/structure/B6618487.png)
![tert-butyl N-[(1R,5S,9s)-3,3-dioxo-3lambda6-thia-7-azabicyclo[3.3.1]nonan-9-yl]carbamate](/img/structure/B6618488.png)
![(1R,5S,9r)-9-hydroxy-3lambda6-thia-7-azabicyclo[3.3.1]nonane-3,3-dione hydrochloride](/img/structure/B6618498.png)
![7-benzyl-3lambda6-thia-7,9-diazabicyclo[3.3.2]decane-3,3-dione](/img/structure/B6618512.png)




